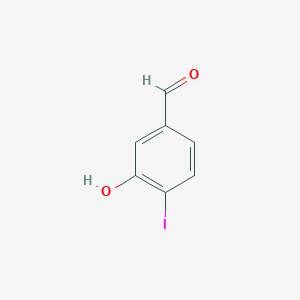

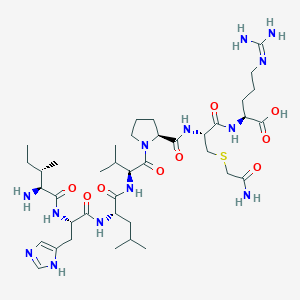

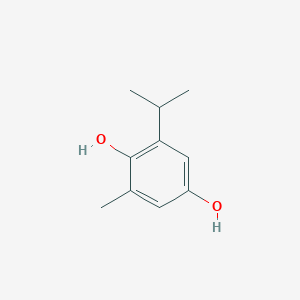

1,4-Benzenediol, 2-methyl-6-(1-methylethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Benzenediol, 2-methyl-6-(1-methylethyl)-, commonly known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the relief of pain, fever, and inflammation. It is one of the most commonly used drugs worldwide, with millions of people taking it every day. In

Mécanisme D'action

Ibuprofen works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, a group of lipid molecules that play a key role in inflammation, pain, and fever. Ibuprofen specifically inhibits the COX-1 and COX-2 enzymes, which are involved in the production of different types of prostaglandins. By blocking the production of prostaglandins, ibuprofen reduces inflammation, pain, and fever.

Effets Biochimiques Et Physiologiques

In addition to its anti-inflammatory, analgesic, and antipyretic effects, ibuprofen has been shown to have other biochemical and physiological effects. For example, it can inhibit platelet aggregation, reduce oxidative stress, and modulate the immune response. It has also been shown to have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Avantages Et Limitations Des Expériences En Laboratoire

Ibuprofen has several advantages for lab experiments, including its availability, low cost, and well-established pharmacological properties. It is also relatively safe and has a low risk of toxicity. However, there are some limitations to its use, including its non-specificity for COX enzymes, which can lead to unwanted side effects, and its potential to interfere with other experimental assays.

Orientations Futures

There are several future directions for the research and development of ibuprofen. One area of interest is the development of more specific COX inhibitors with fewer side effects. Another area of interest is the exploration of ibuprofen's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, there is growing interest in the use of ibuprofen as a tool for drug discovery, particularly in the context of identifying new targets for anti-inflammatory and analgesic drugs.

Méthodes De Synthèse

Ibuprofen can be synthesized by several methods, including the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride, the Grignard reaction of isobutylmagnesium bromide with benzophenone, and the reduction of ibuprofen lactone with sodium borohydride. The most commonly used method is the Friedel-Crafts acylation, which involves the reaction of isobutylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Applications De Recherche Scientifique

Ibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is used to treat a wide range of conditions, including arthritis, menstrual cramps, headaches, and fever. In addition to its clinical applications, ibuprofen has also been used as a research tool in various fields, including neuroscience, cancer research, and drug discovery.

Propriétés

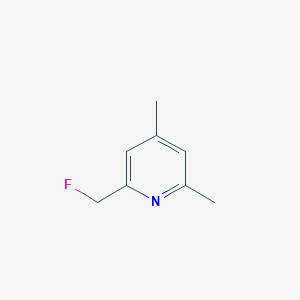

Numéro CAS |

133447-23-1 |

|---|---|

Nom du produit |

1,4-Benzenediol, 2-methyl-6-(1-methylethyl)- |

Formule moléculaire |

C10H14O2 |

Poids moléculaire |

166.22 g/mol |

Nom IUPAC |

2-methyl-6-propan-2-ylbenzene-1,4-diol |

InChI |

InChI=1S/C10H14O2/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6,11-12H,1-3H3 |

Clé InChI |

GEWUWTLFHIPTLP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)C(C)C)O |

SMILES canonique |

CC1=CC(=CC(=C1O)C(C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)